1-[4-(4-Chlorobutyl)benzoyl]piperidine
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Overview
Description
1-[4-(4-Chlorobutyl)benzoyl]piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are heterocyclic amines that consist of a six-membered ring containing five methylene bridges and one amine bridge. This compound is characterized by the presence of a benzoyl group attached to the piperidine ring and a chlorobutyl group attached to the benzoyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(4-Chlorobutyl)benzoyl]piperidine involves several steps. One common method includes the reaction of 4-chlorobutyryl chloride with piperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield . Industrial production methods may involve continuous flow reactions to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-(4-Chlorobutyl)benzoyl]piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Chlorobutyl)benzoyl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chlorobutyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation .
Comparison with Similar Compounds
1-[4-(4-Chlorobutyl)benzoyl]piperidine can be compared with other similar compounds, such as:
1-Benzoyl-4-piperidone: This compound has a similar benzoyl group attached to the piperidine ring but lacks the chlorobutyl group.
tert-Butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but with different substituents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other piperidine derivatives.
Properties
Molecular Formula |
C16H22ClNO |
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Molecular Weight |
279.80 g/mol |
IUPAC Name |
[4-(4-chlorobutyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C16H22ClNO/c17-11-3-2-6-14-7-9-15(10-8-14)16(19)18-12-4-1-5-13-18/h7-10H,1-6,11-13H2 |
InChI Key |
RNPSQUPVXMDMRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)CCCCCl |
Origin of Product |
United States |
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